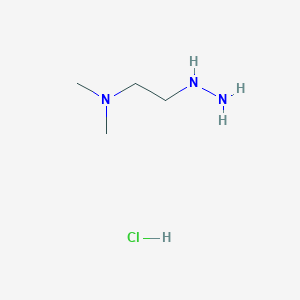
2-Hydrazinyl-N,N-dimethylethanamine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-N,N-dimethylethanamine hydrochloride is a chemical compound with the molecular formula C4H14ClN3. It is a pale-yellow to yellow-brown solid and is known for its applications in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-N,N-dimethylethanamine hydrochloride typically involves the reaction of N,N-dimethylethanamine with hydrazine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazinyl-N,N-dimethylethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azo compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydrazones, while substitution reactions can produce a wide range of derivatives .
Aplicaciones Científicas De Investigación
2-Hydrazinyl-N,N-dimethylethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and intermediates
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-N,N-dimethylethanamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydrazinyl-N,N-dimethylethanamine: The base form without the hydrochloride salt.
N,N-Dimethylethanamine: Lacks the hydrazine group.
Hydrazine: Lacks the N,N-dimethylethanamine moiety
Uniqueness
2-Hydrazinyl-N,N-dimethylethanamine hydrochloride is unique due to the presence of both the hydrazine and N,N-dimethylethanamine groups, which confer specific reactivity and biological activity. This combination makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C4H14ClN3 |
|---|---|
Peso molecular |
139.63 g/mol |
Nombre IUPAC |
2-hydrazinyl-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C4H13N3.ClH/c1-7(2)4-3-6-5;/h6H,3-5H2,1-2H3;1H |
Clave InChI |
CRWZRJBXAWQNQN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


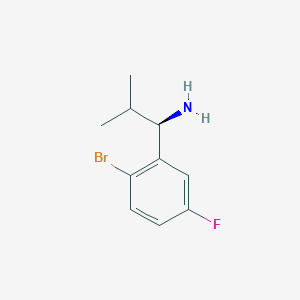
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(pyrimidin-5-yl)aceticacid](/img/structure/B13056346.png)
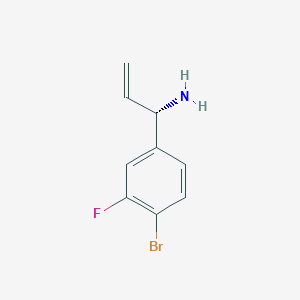
![4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13056363.png)

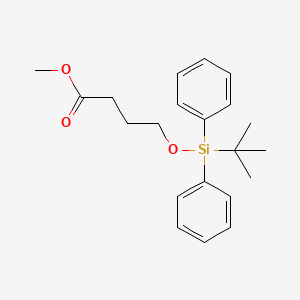

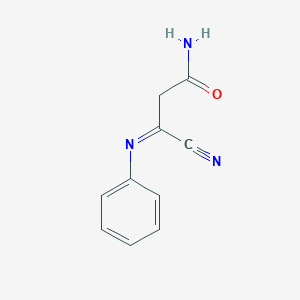
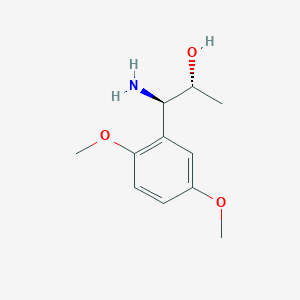
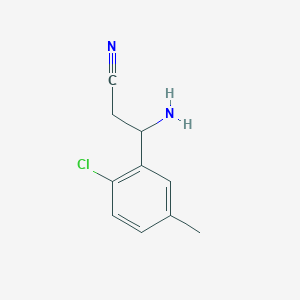

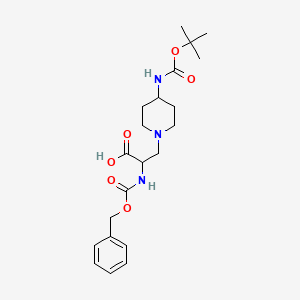
![4-Fluoropyrazolo[1,5-A]pyridin-3-amine hcl](/img/structure/B13056419.png)
![7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13056428.png)
